molecular formula C19H34O3 B1676399 Methoprene CAS No. 40596-69-8

Methoprene

Cat. No.: B1676399
CAS No.: 40596-69-8
M. Wt: 310.5 g/mol
InChI Key: NFGXHKASABOEEW-LDRANXPESA-N
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Description

Methoprene is a juvenile hormone analog that acts as a growth regulator when used as an insecticide. It is an amber-colored liquid with a faint fruity odor. Unlike traditional insecticides, this compound does not kill insects directly. Instead, it interferes with their life cycle, preventing them from reaching maturity or reproducing . This makes this compound an effective tool in controlling pest populations without causing immediate harm to the insects.

Mechanism of Action

Target of Action

Methoprene primarily targets the This compound-tolerant (Met) and Krüppel Homolog 1 (Kr-h1) genes in insects . Met, as a putative juvenile hormone (JH) receptor, transduces JH signals by activating the transcription factor Kr-h1 . These genes play a crucial role in the regulation of insect reproductive processes .

Mode of Action

This compound is an insect growth regulator that acts as a juvenile hormone analog . It interferes with the normal maturation process of insects, preventing them from completing their life cycle and reaching adulthood, thus ultimately preventing them from reproducing . It can prevent normal molting, egg-laying, egg-hatching, and development from the immature phase to the adult phase .

Biochemical Pathways

This compound affects the juvenile hormone signaling pathway, which plays crucial roles in life histories of insects by controlling a variety of essential functions in physiological processes . Juvenile hormone can maintain the juvenile state and prevent early metamorphosis in larval stages of insects, and also stimulate previtellogenic development, vitellogenesis, and oogenesis of adult insects .

Pharmacokinetics

It has been observed that in fat, the concentration of unchanged this compound reached a plateau 3–4 h after intravenous and 4–6 h after oral administration and subsequently very slowly declined .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its disruption of normal insect development. It prevents normal molting, egg-laying, egg-hatching, and development from the immature phase to the adult phase . This prevents the insects from reproducing. Knockdown of Met and Kr-h1 substantially reduces the transcription of HmVg1 and HmVg2, inhibits yolk protein deposition, and reduces fecundity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Sunlight and micro-organisms break down this compound rapidly in soil, water, and on plants . In soil, about half of the original amount is gone within 10-14 days . Therefore, the effectiveness of this compound can be influenced by environmental conditions such as sunlight exposure and the presence of certain micro-organisms.

Biochemical Analysis

Biochemical Properties

Methoprene acts as an insect growth regulator by mimicking juvenile hormones, which are crucial for insect development. It interacts with the this compound-tolerant (Met) protein, a juvenile hormone receptor, to exert its effects . This compound binds to the Met receptor, forming a complex that regulates the expression of genes involved in insect development . This interaction prevents normal molting, egg-laying, egg-hatching, and development from the immature phase to the adult phase .

Cellular Effects

This compound influences various cellular processes in insects. It disrupts the normal development of larvae by interfering with cell signaling pathways regulated by juvenile hormones . This compound affects gene expression, leading to the suppression or stimulation of genes involved in metamorphosis . This disruption results in the inability of larvae to molt into adults, effectively breaking the insect life cycle . Additionally, this compound can cause changes in cellular metabolism, affecting the overall energy balance and growth of insects .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the this compound-tolerant (Met) receptor, a transcription factor with a basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) domain . This binding activates the Met receptor, which then regulates the transcription of target genes involved in insect development . This compound also interacts with other proteins, such as the fushi tarazu factor-1 (Ftz-F1) ligand-binding domain, influencing the expression of genes critical for metamorphosis . These interactions ultimately prevent the insect from reaching maturity and reproducing .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects on insects can vary over time. Studies have shown that this compound can cause slight irritation if it gets into a person’s eyes or lungs . In several studies where this compound was applied to the skin of laboratory animals, no effects or irritation were noted . This compound’s stability and degradation can also impact its long-term effects on cellular function. For example, this compound has been shown to degrade over time, reducing its efficacy in controlling insect populations .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In studies with very high doses (10 g/kg), dogs that were fed this compound showed signs like vomiting, dilated pupils, changes in behavior, breathing, and body movements . This compound is generally considered safe for animals at lower doses, with no significant toxic or adverse effects observed . The acute oral LD50 of this compound in rats is greater than 5,000 mg/kg, indicating its low toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways regulated by juvenile hormones. It interacts with enzymes and cofactors that modulate the expression of genes involved in insect development . This compound’s action on these pathways affects metabolic flux and metabolite levels, influencing the overall growth and development of insects . Additionally, this compound can alter the expression of metabolic genes, affecting the mobilization and utilization of energy reserves .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed through the skin, ingested, or inhaled . Once inside the body, this compound is distributed to different tissues, where it exerts its effects on insect development . This compound’s distribution within cells is influenced by transporters and binding proteins that facilitate its movement and localization .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It interacts with the this compound-tolerant (Met) receptor, which can translocate between the nucleus and the cytoplasm . This translocation is influenced by interactions with other proteins, such as the fushi tarazu factor-1 (Ftz-F1) ligand-binding domain . The subcellular localization of this compound and its receptor affects the regulation of gene expression and the overall impact on insect development .

Preparation Methods

Methoprene is synthesized through a series of chemical reactions involving the esterification of methoxyacetic acid with isopropyl alcohol, followed by a series of condensation reactions. The synthetic route typically involves the following steps:

Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of chiral catalysts and high-performance liquid chromatography (HPLC) is common to achieve the desired enantiomeric purity .

Chemical Reactions Analysis

Methoprene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong acids for hydrolysis, ultraviolet light for photolysis, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions are this compound acid and various photoproducts.

Comparison with Similar Compounds

Methoprene is often compared with other juvenile hormone analogs such as pyriproxyfen and hydroprene. While all these compounds function as insect growth regulators, this compound is unique in its specific binding affinity to the juvenile hormone receptor and its stability under various environmental conditions . Similar compounds include:

This compound’s unique properties, such as its specific binding affinity and stability, make it a valuable tool in integrated pest management programs.

Properties

IUPAC Name

propan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+
Source PubChem
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InChI Key

NFGXHKASABOEEW-LDRANXPESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC
Source PubChem
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Isomeric SMILES

CC(C)OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC
Source PubChem
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Molecular Formula

C19H34O3
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DSSTOX Substance ID

DTXSID8032627
Record name Methoprene
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Molecular Weight

310.5 g/mol
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Physical Description

Amber liquid; [Merck Index]
Record name Methoprene
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Boiling Point

256 °C, BP: 100 °C at 0.05 mm Hg
Record name METHOPRENE
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Flash Point

Flash point is 187 °C (Open cup), Flash point is 96 °C (Closed cup).
Record name METHOPRENE
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Solubility

In water, 1.4 mg/L at room temperature, In water, 1.39 mg/L at 25 °C, Soluble in most organic solvents.
Record name METHOPRENE
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Density

0.9261 g/mL at 20 °C
Record name METHOPRENE
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Vapor Pressure

0.0000236 [mmHg], 2.36X10-4 mm Hg at 25 °C
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Mechanism of Action

Methoprene (isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyl-2,4-dodecadienoate) is an insect juvenile hormone agonist that blocks metamorphosis in some insects. Recent evidence suggests that a metabolite, methoprene acid, activates vertebrate retinoid X receptors (RXRs), and may interfere with retinoic acid-regulated developmental processes. Methoprene, methoxy-methoprene acid, and two major breakdown products were tested for their ability to interfere with retinoid-regulated pathways when using transfected cells. The CV-1 cells were transiently transfected with genes encoding RXRs and response elements attached to luciferase reporters, and retinoic acid-sensitive F9 cells were stably transfected with retinoic acid receptor (RAR)/RXR response elements attached a lacZ reporter (Sil-REM/beta-gal-NEO). Experiments confirmed that methoxy-methopreneacid acted as a ligand for RXRs and was capable of activating transcription through RAR/RXR response elements. However, neither methoprenenor the breakdown products, 7-methoxycitronellal and 7-methoxycitronellic acid, activated transcription in transfected CV-1 or F9 cells.Methoprene and methoxy-methoprene acid may interfere with the conversion of all-trans-retinol and all-trans-retinaldehyde to all-trans-retinoic acid in the F9-derived cell line. Methoprene was as effective as the retinol dehydrogenase inhibitor citral in blocking the retinol-induced transcription of RAR/RXR-regulated reporter genes, whereas methoxy-methoprene acid blocked transcription stimulated by retinaldehyde., In holometabolous insects such as mosquito, Aedes aegypti, midgut undergoes remodeling during metamorphosis. Insect metamorphosis is regulated by several hormones including juvenile hormone (JH) and 20-hydroxyecdysone (20E). The cellular and molecular events that occur during midgut remodeling were investigated by studying nuclear stained whole mounts and cross-sections of midguts and by monitoring the mRNA levels of genes involved in 20E action in methoprene-treated and untreated Ae. aegypti. We used JH analog, methoprene, to mimic JH action. In Ae. aegypti larvae, the programmed cell death (PCD) of larval midgut cells and the proliferation and differentiation of imaginal cells were initiated at about 36 hr after ecdysis to the 4th instar larval stage (AEFL) and were completed by 12 hr after ecdysis to the pupal stage (AEPS). In methoprene-treated larvae, the proliferation and differentiation of imaginal cells was initiated at 36h AEFL, but the PCD was initiated only after ecdysis to the pupal stage. However, the terminal events that occur for completion of PCD during pupal stage were blocked. As a result, the pupae developed from methoprene-treated larvae contained two midgut epithelial layers until they died during the pupal stage. Quantitative PCR analyses showed that methoprene affected midgut remodeling by modulating the expression of ecdysone receptor B, ultraspiracle A, broad complex, E93, ftz-f1, dronc and drice, the genes that are shown to play key roles in 20E action and PCD. Thus, JH analog, methoprene acts on Ae. aegypti by interfering with the expression of genes involved in 20E action resulting in a block in midgut remodeling and death during pupal stage., ... Here, a major malaria vector, Anopheles gambiae Giles, was used as a model insect to study the action of methoprene on female reproduction. Ecdysteroid titers and expression profiles of ecdysone-regulated genes were determined before and after a blood meal. An ecdysteroid peak was detected at 12 hr post blood meal (PBM). The maximum expression of ecdysone-regulated genes, such as ecdysone receptor (EcR), hormone receptor 3 (HR3) and vitellogenin (Vg) gene, coincided with the ecdysteroid peak. Interestingly, topical application of methoprene at 6 hr PBM delayed ovarian development and egg maturation by suppressing the expression of ecdysone-regulated genes in female mosquitoes. The data suggest that ecdysteroid titers are correlated with Vg synthesis, and methoprene affects vitellogenesis by modulating ecdysteroid action in A. gambiae., Insect growth regulator (juvenile hormone mimic), preventing metamorphosis to viable adults when applied to larval stages.
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Color/Form

Clear amber liquid, Pale yellow liquid (technical grade)

CAS No.

40596-69-8, 36557-27-4, 52020-07-2
Record name Methoprene
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Record name Methoprene [INN]
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Record name 2,4-Dodecadienoic acid, 11-methoxy-3,7,11-trimethyl-, isopropyl ester
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Record name Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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